Sancycline hydrochloride Sancycline hydrochloride Sancycline is a semisynthetic tetracycline antibiotic that is more active than tetracycline against 339 strains of anaerobic bacteria (average MIC90s = 1 and 32 μg/ml, respectively). Sancycline is active against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains with MICs ranging from 0.06 to 1 μg/ml. In vivo, sancycline is active against S. aureus in mice with ED50 values of 0.46 and 0.6 mg/kg for intravenous and subcutaneous administration, respectively.
Sancycline, also known as GS-2147, is a semi-synthetic tetracycline antibiotic that is more active than tetracycline against 339 strains of anaerobic bacteria (average MIC90s = 1 and 32 μg/ml, respectively).
Brand Name: Vulcanchem
CAS No.: 6625-20-3
VCID: VC0542394
InChI: InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1
SMILES: CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl
Molecular Formula: C21H23ClN2O7
Molecular Weight: 450.9 g/mol

Sancycline hydrochloride

CAS No.: 6625-20-3

Cat. No.: VC0542394

Molecular Formula: C21H23ClN2O7

Molecular Weight: 450.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sancycline hydrochloride - 6625-20-3

Specification

CAS No. 6625-20-3
Molecular Formula C21H23ClN2O7
Molecular Weight 450.9 g/mol
IUPAC Name (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1
Standard InChI Key CIJFGLCHAOVWRZ-QKYUADJBSA-N
Isomeric SMILES CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.Cl
SMILES CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl
Canonical SMILES CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl
Appearance Solid powder

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Sancycline hydrochloride (C₂₁H₂₃ClN₂O₇) is the hydrochloride salt of 6-demethyl-6-deoxytetracycline, characterized by:

  • Core structure: A naphthacene backbone with four fused rings, including a dimethylamino group at position 4 and hydroxyl groups at positions 3, 10, 12, and 12a .

  • Functional groups: Absence of a methyl group at position 6 and a deoxygenated position 6 compared to natural tetracyclines like tetracycline .

Table 1: Key Structural Features

FeatureDescription
Molecular formulaC₂₁H₂₃ClN₂O₇
Molecular weight450.87 g/mol
Salt formHydrochloride salt (enhances solubility)
Key modifications6-Demethyl-6-deoxy substitutions

Synthetic Pathway

Sancycline was first synthesized in 1962 via hydrogenolysis of declomycin, a natural tetracycline derivative . This process involves catalytic reduction to remove specific substituents:

  • Catalytic hydrogenation of declomycin’s chloro and benzylic hydroxy groups.

  • Structural simplification to yield the 6-demethyl-6-deoxytetracycline core .

Table 2: Synthetic Milestones

YearAchievementReference
1962Total synthesis of 6-demethyl-6-deoxytetracycline by Conover et al.
1960Early studies on structure-activity relationships in tetracyclines

Mechanism of Action

Antimicrobial Target

Sancycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, blocking the entry of aminoacyl-tRNA into the A site . This mechanism is shared with other tetracyclines but differs in potency due to structural modifications.

Table 3: Mechanistic Comparison

AntibioticBinding SiteKey Structural Feature Impacting Activity
Sancycline30S ribosomal subunit6-Demethyl-6-deoxy groups enhance binding affinity
Tetracycline30S ribosomal subunitPresence of methyl and hydroxyl groups at position 6

Spectrum of Activity

Sancycline demonstrates superior efficacy against both anaerobic bacteria and tetracycline-resistant strains:

  • In vitro activity: MIC₉₀ values of 1 μg/ml against 339 anaerobic isolates, compared to 32 μg/ml for tetracycline .

  • Activity against resistant pathogens: Effective against tetracycline-resistant E. coli, S. aureus, and E. faecalis (MICs: 0.06–1 μg/ml) .

Table 4: Antimicrobial Efficacy

PathogenMIC Range (μg/ml)Resistance ProfileReference
S. aureus0.06–1Tetracycline-resistant
E. faecalis0.06–1Tetracycline-resistant
Anaerobic bacteria1 (MIC₉₀)Broad-spectrum activity

Physical and Chemical Properties

Thermodynamic Properties

PropertyValue
Melting point224–228°C (decomposes)
Density1.61 g/cm³
Boiling point639.9°C (760 mmHg)
Flash point340.8°C

Solubility Profile

Sancycline hydrochloride exhibits solubility in polar aprotic solvents and alcohols:

Table 5: Solubility Data

SolventSolubility (mg/mL)Conditions
DMSO20Room temperature
DMF20Room temperature
Ethanol5Room temperature
PBS (pH 7.2)0.15 (in DMSO:PBS)1:5 dilution

Source:

Research Applications

Antimicrobial Resistance Studies

Sancycline’s activity against tetracycline-resistant pathogens has made it a model compound for studying resistance mechanisms:

  • Ribosomal protection proteins: Resistant strains often express efflux pumps or ribosomal protection proteins that counteract tetracyclines .

  • In vivo efficacy: ED₅₀ values of 0.46 and 0.6 mg/kg for intravenous and subcutaneous administration in murine S. aureus models .

Dermatological Research

Sancycline derivatives, such as 4-dedimethylamino sancycline (CMT-3), have been evaluated for melanogenesis inhibition in epidermal cells, showing reduced melanin synthesis without cytotoxicity .

Table 6: Dermatological Applications

CompoundApplicationOutcomeReference
SancyclineMelanogenesis inhibitionReduced melanin synthesis
CMT-3 (derivative)Skin pigmentation studiesNon-cytotoxic efficacy
ParameterRecommendation
Storage temperature-20°C
Stability6 months at -80°C
Solvent preparationAvoid repeated freeze-thaw cycles

Source:

Precautions

  • Handling: Use gloves and lab coats; avoid inhalation or skin contact.

  • Disposal: Follow biohazard protocols for antibiotic waste.

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